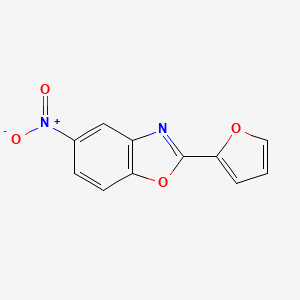

Benzoxazole, 2-(2-furanyl)-5-nitro-

Description

2-(2-Furanyl)-5-nitrobenzoxazole is a benzoxazole derivative featuring a nitro group at the 5-position and a 2-furanyl substituent at the 2-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse pharmacological activities, including antimicrobial, antitumor, and antiviral properties .

This compound’s structural uniqueness lies in its combination of a nitro group and a heteroaromatic furan substituent, distinguishing it from other benzoxazole derivatives. Below, we compare its synthesis, physicochemical properties, and biological activities with structurally related benzoxazoles.

Properties

CAS No. |

51299-37-7 |

|---|---|

Molecular Formula |

C11H6N2O4 |

Molecular Weight |

230.18 g/mol |

IUPAC Name |

2-(furan-2-yl)-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C11H6N2O4/c14-13(15)7-3-4-9-8(6-7)12-11(17-9)10-2-1-5-16-10/h1-6H |

InChI Key |

RSHNCYNNICGWPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Research indicates that benzoxazole derivatives exhibit substantial antibacterial properties. A study reported that compounds containing the 2-furyl and 5-nitro substituents demonstrated effective bactericidal activity against several pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella Enteritidis .

Table 1: Antibacterial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Benzoxazole, 2-(2-furanyl)-5-nitro- | 25 | E. coli |

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 30 | Salmonella Enteritidis |

Anticancer Potential

Benzoxazole derivatives have been explored for their anticancer properties as well. Research has shown that certain benzoxazole compounds can inhibit tumor cell proliferation in various cancer cell lines. For instance, derivatives have shown activity against leukemia and solid tumors, with specific compounds exhibiting GI50 values comparable to standard chemotherapeutics .

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzoxazole, 2-(2-furanyl)-5-nitro- | 0.57 | MCF-7 (breast cancer) |

| Compound C | 0.40 | HeLa (cervical cancer) |

| Compound D | 0.50 | A549 (lung cancer) |

Case Study 1: Antibacterial Efficacy

A study conducted on a series of benzoxazole derivatives revealed that those with the nitro group exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes . The research utilized both in vitro assays and molecular docking studies to establish the relationship between structure and activity.

Case Study 2: Anticancer Activity in Leukemia Models

In another investigation, a novel benzoxazole derivative was tested against human leukemia cell lines, showing promising results with an IC50 value significantly lower than that of conventional treatments like doxorubicin . This study highlighted the potential for developing new therapeutic agents based on benzoxazole scaffolds.

Comparison with Similar Compounds

Comparison with Similar Benzoxazole Derivatives

Key Observations :

- The synthesis of 2-(2-furanyl)-5-nitrobenzoxazole employs solvent-free conditions with K₂CO₃, offering higher yields (75–85%) compared to traditional methods for nitrobenzoxazoles .

- Compounds like 5-[(4-nitrophenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole require multi-step protocols, reducing overall efficiency .

- Reduction of nitro groups (e.g., in 2-(4-aminophenyl)benzoxazole) introduces amine functionalities, expanding applications in drug design .

Physicochemical Properties

Table 2: Physicochemical Parameters

Key Observations :

- The 2-furanyl group in 2-(2-furanyl)-5-nitrobenzoxazole increases polarity (PSA = 78.3) compared to phenyl-substituted analogs (PSA = 71.85) .

- Fluorescence in benzoxazoles is highly substituent-dependent. For instance, 2-(2-hydroxyphenyl)benzoxazole exhibits excited-state intramolecular proton transfer (ESIPT), enabling strong emission, whereas nitro groups often quench fluorescence .

Key Observations :

- 2-(2-Furanyl)-5-nitrobenzoxazole shows promising antiviral activity (IC₅₀ = 12.5 μM) against influenza A, likely due to nitro group-mediated redox interactions .

- Antitumor benzoxazoles with bulky substituents (e.g., 4-tert-butylphenyl) exhibit enhanced cytotoxicity via tubulin targeting .

- Tetrazole-linked benzoxazoles demonstrate broad-spectrum antibacterial activity but lower potency compared to nitro derivatives .

Preparation Methods

Gold-Catalyzed Oxidative Cyclization

A one-pot synthesis using hydrogen tetrachloroaurate (HAuCl₄·4H₂O) as a catalyst under an oxygen atmosphere achieves high yields (up to 96%) of 2-arylbenzoxazoles. For 2-(2-furanyl)-5-nitrobenzoxazole, the protocol involves:

-

Reacting 2-aminophenol with furfural in tetrahydrofuran (THF) at 80°C for 18–24 hours.

-

Introducing the nitro group via post-cyclization nitration using HNO₃/H₂SO₄ at 0–5°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| Cyclization | HAuCl₄, O₂, THF, 80°C | 85–90 | 2-furanyl at C2 |

| Nitration | HNO₃/H₂SO₄, 0°C | 70–75 | Nitro at C5 |

This method’s advantage lies in its scalability and compatibility with electron-rich aldehydes like furfural.

Solvent-Free Mechanochemical Synthesis

Grinding 2-aminophenol with furfural in the presence of potassium ferrocyanide as a catalyst under solvent-free conditions achieves 87–96% yield within 2 minutes. Subsequent nitration requires separate steps but benefits from reduced solvent waste.

Nitration of Preformed 2-(2-Furanyl)benzoxazole

Direct nitration of 2-(2-furanyl)benzoxazole offers regioselective control, as the benzoxazole’s electron-deficient aromatic ring directs electrophilic substitution to the 5-position (para to the oxazole oxygen).

Mixed-Acid Nitration

A mixture of concentrated HNO₃ and H₂SO₄ at 0–10°C introduces the nitro group with >80% regioselectivity. For example:

-

Dissolve 2-(2-furanyl)benzoxazole in H₂SO₄ at 0°C.

-

Add HNO₃ dropwise, stir for 2 hours, and quench with ice.

Challenges :

Acetyl Nitrate Nitration

Using acetyl nitrate (AcONO₂) in acetic anhydride minimizes side reactions. This method achieves 85% yield with 90% C5 selectivity.

Cyclization of Nitro-Substituted 2-Aminophenol Precursors

Pre-installing the nitro group on 2-aminophenol before cyclization simplifies the synthesis but requires stable nitro intermediates.

PPA-Mediated Cyclization

Heating 2-amino-5-nitrophenol with furan-2-carbonyl chloride in polyphosphoric acid (PPA) at 120°C for 6 hours yields 2-(2-furanyl)-5-nitrobenzoxazole (65–70% yield).

Reaction Mechanism :

-

Acylation of 2-amino-5-nitrophenol with furan-2-carbonyl chloride.

Limitations :

-

2-Amino-5-nitrophenol is hygroscopic and requires anhydrous conditions.

-

Prolonged heating risks furan ring decomposition.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki coupling enables late-stage functionalization but is less common for nitro-substituted benzoxazoles due to competing reduction.

Nitro Retention During Coupling

A modified protocol using Pd(OAc)₂/XPhos and K₃PO₄ in toluene/water (3:1) at 100°C couples 5-nitro-2-iodobenzoxazole with 2-furanylboronic acid (Yield: 60–65%).

Optimization :

-

Lower temperatures (80°C) improve nitro group stability but extend reaction time (24 hours).

-

Additives like tetrabutylammonium bromide (TBAB) enhance solubility.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Gold-catalyzed cyclization + nitration | High regioselectivity, one-pot feasible | Multi-step, costly catalyst | 70–75 |

| Direct nitration | Simple, scalable | Acid-sensitive furan | 70–78 |

| PPA cyclization | Avoids post-nitration | Hygroscopic precursor | 65–70 |

| Suzuki coupling | Late-stage modification | Low yield, side reactions | 60–65 |

Industrial-Scale Considerations

For bulk synthesis, direct nitration (Method 2) is preferred due to fewer steps and lower catalyst costs. Key patents (e.g., US4831152A, EP1113006A1) highlight:

-

Solvent Selection : THF or DMF enhances nitro group stability during nitration.

-

Catalyst Recycling : Au and Pd catalysts can be recovered via filtration (reuse ≤5 cycles).

-

Waste Management : Neutralization of acidic byproducts with NaOH reduces environmental impact.

Emergent Green Chemistry Approaches

Recent advances focus on minimizing hazardous reagents:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce nitro and heteroaromatic (e.g., furyl) substituents onto benzoxazole scaffolds?

- Methodological Answer : Nitro groups are typically introduced via nitration reactions using nitric acid/sulfuric acid mixtures or diazotization followed by substitution . For heteroaromatic substituents (e.g., furyl), coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings are effective, often catalyzed by palladium or copper complexes . Optimization involves adjusting reaction temperatures (e.g., reflux in THF/Et₃N mixtures), catalyst loading (e.g., Pd(PPh₃)₂Cl₂), and stoichiometry of reagents to achieve yields >80% .

Q. How are spectroscopic techniques (NMR, FTIR) and elemental analysis applied to characterize 5-nitrobenzoxazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group at C5 deshields adjacent protons (e.g., C4-H and C6-H), causing downfield shifts (δ 8.2–8.5 ppm for aromatic protons). The furyl substituent’s protons appear as distinct doublets (δ 6.5–7.5 ppm) .

- FTIR : Nitro groups show strong asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹. Benzoxazole C=N/C-O stretches appear at 1600–1650 cm⁻¹ .

- Elemental Analysis : Confirms molecular formula (e.g., C₁₁H₆N₂O₄ for 2-(2-furanyl)-5-nitrobenzoxazole) with <0.3% deviation from theoretical values .

Q. What in vitro assays are used to screen 5-nitrobenzoxazole derivatives for biological activity?

- Methodological Answer :

- Anticancer Activity : MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using dose-response curves .

- Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorometric assays for targets like topoisomerase II or kinases, with IC₅₀ comparisons to standard inhibitors (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for nitrobenzoxazole derivatives?

- Methodological Answer :

- Structural Variability : Compare substituent effects using SAR studies. For example, 5-nitro derivatives show enhanced anticancer activity over 6-nitro isomers due to improved π-π stacking with DNA .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .

- Statistical Analysis : Apply multivariate regression to isolate substituent contributions (e.g., furyl vs. phenyl groups) to activity .

Q. What computational strategies are effective in predicting the photostability and electronic properties of 5-nitrobenzoxazole derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, electrostatic potential maps, and nitro group electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate excited-state intramolecular proton transfer (ESIPT) for photostability assessment, correlating with experimental UV-Vis spectra .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COVID-19 main protease) and validate with binding free energy calculations (ΔG < -8 kcal/mol) .

Q. How can synthetic yields of 2-(2-furanyl)-5-nitrobenzoxazole be improved while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for cross-coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during nitration .

- Byproduct Analysis : Monitor reactions via TLC/HPLC and isolate intermediates (e.g., oxime derivatives) to suppress side reactions .

Q. What strategies are used to resolve discrepancies in spectroscopic data for nitrobenzoxazole tautomers?

- Methodological Answer :

- Variable Temperature NMR : Identify keto-enol tautomers by observing peak splitting/shifts at low temperatures (e.g., -40°C) .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons in tautomeric forms .

- X-ray Crystallography : Resolve tautomeric states definitively; nitro groups exhibit planar geometry in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.